molecular formula C15H15F3N4O3 B2430137 methyl 4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate CAS No. 2058453-51-1

methyl 4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate

Cat. No.: B2430137
CAS No.: 2058453-51-1
M. Wt: 356.305
InChI Key: IGMHBDDNVKONHS-UHFFFAOYSA-N
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Description

Methyl 4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H15F3N4O3 and its molecular weight is 356.305. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O3/c1-25-14(24)22-4-2-21(3-5-22)13(23)11-7-9-6-10(15(16,17)18)8-19-12(9)20-11/h6-8H,2-5H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMHBDDNVKONHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)C(=O)C2=CC3=CC(=CN=C3N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific kinases. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure which includes a pyrrolo[2,3-b]pyridine core substituted with a trifluoromethyl group and a piperazine moiety. Its molecular formula is C13H12F3N3O2C_{13}H_{12}F_3N_3O_2 with a molecular weight of approximately 307.25 g/mol.

Research indicates that this compound acts primarily as an inhibitor of the serum/glucocorticoid-regulated kinase 1 (SGK1), which is implicated in various cellular processes including cell survival, proliferation, and apoptosis. The inhibition of SGK1 may contribute to its anti-cancer properties by disrupting signaling pathways that promote tumor growth.

Inhibition of FGFR

A study demonstrated that derivatives of the pyrrolo[2,3-b]pyridine scaffold, including related compounds, exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs). Specifically, one derivative showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential as a therapeutic agent against cancers driven by FGFR signaling pathways .

Anti-Cancer Effects

In vitro studies have shown that compounds related to this compound significantly inhibit the proliferation of breast cancer cells (4T1 line) and induce apoptosis. The mechanism involves downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Table: Summary of Biological Activity Data

Compound NameTarget KinaseIC50 (nM)Effect on Cancer Cell LinesMechanism
This compoundSGK1Not specifiedInduces apoptosis in 4T1 cellsInhibits SGK1 signaling
Related Pyrrolo DerivativeFGFR17Inhibits proliferation in MDA-MB-231 cellsDisrupts FGFR signaling
Related Pyrrolo DerivativeFGFR29Induces apoptosis in MCF-7 cellsDisrupts FGFR signaling

Case Studies

Recent research has highlighted the potential of pyrrolo[2,3-b]pyridine derivatives in treating various cancers. For example:

  • Study on Breast Cancer : A derivative exhibited significant inhibition of cell migration and invasion in breast cancer models. The treatment resulted in reduced levels of matrix metalloproteinase 9 (MMP9), which is associated with cancer metastasis .
  • Cryptosporidiosis Treatment : Another study explored the use of similar compounds against Cryptosporidium infections. While not directly related to cancer therapy, it underscores the versatility of pyrrolo derivatives in targeting different biological pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing methyl 4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate, and how do reaction conditions impact yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling (e.g., General Procedure D in ) or carbodiimide-mediated coupling using HOBt/TBTU ( ). Optimize solvent (DMF or THF), temperature (60–80°C), and stoichiometry (1.1–1.3 eq. of coupling agents) to achieve yields >45%. Catalytic Pd(PPh₃)₄ enhances coupling efficiency for pyrrolopyridine intermediates .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and assessing purity?

  • Methodological Answer :

  • NMR : Confirm regiochemistry of the pyrrolopyridine core using ¹H/¹³C NMR (e.g., δ ~7.5–8.5 ppm for aromatic protons).
  • HPLC : Use C18 columns (MeCN/H₂O + 0.1% TFA) to quantify purity (>95%); compare retention times with intermediates ().
  • MS : High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺ calculated for C₁₈H₁₆F₃N₅O₃: 432.12) .

Q. How does the hydrolytic stability of this compound vary under different pH conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–10, 37°C). Monitor degradation via HPLC; the trifluoromethyl group enhances stability at neutral pH but increases susceptibility to basic hydrolysis (t₁/₂ <24 hrs at pH 10) ().

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in the piperazine-carboxylate moiety during synthesis?

  • Methodological Answer : Use chiral columns (Chiralpak AD-H) with hexanes/EtOAc (+0.25% Et₃N) for preparative separation. Alternatively, synthesize Boc-protected intermediates and employ chiral derivatizing agents (e.g., Mosher’s acid) ().

Q. How can crystallographic data inform the design of analogs with improved target binding?

  • Methodological Answer : X-ray diffraction (e.g., triclinic P1, a = 6.0568 Å, b = 12.0047 Å) reveals planar pyrrolopyridine and piperazine conformations. Modify substituents (e.g., 4-chlorophenyl in ) to enhance π-π stacking or hydrogen bonding with target proteins .

Q. What in silico approaches predict the metabolic stability and CYP inhibition profile of this compound?

  • Methodological Answer : Use Schrödinger’s QikProp to calculate CYP2D6/3A4 inhibition risks (logP >3 increases liability). ADMET Predictor™ simulates microsomal clearance; the trifluoromethyl group reduces oxidative metabolism but may elevate hERG binding ( ).

Q. How do structural modifications to the pyrrolopyridine core affect potency in kinase inhibition assays?

  • Methodological Answer : Replace 5-CF₃ with electron-withdrawing groups (e.g., -CN) to enhance kinase binding (IC₅₀ <100 nM). SAR studies ( ) show that bulkier substituents at the 2-position reduce solubility but improve selectivity.

Q. What analytical challenges arise in quantifying trace degradation products, and how are they addressed?

  • Methodological Answer : LC-MS/MS with MRM transitions (e.g., m/z 432→314 for the parent ion) detects impurities <0.1%. Use deuterated internal standards to correct matrix effects in biological samples ().

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